Ethyl furo[3,2-b]pyridine-2-carboxylate
Description
Ethyl furo[3,2-b]pyridine-2-carboxylate is a fused heterocyclic compound featuring a furan ring fused to a pyridine ring at the [3,2-b] position. This compound serves as a versatile intermediate in organic synthesis, particularly for constructing bioactive molecules. A key synthesis route involves the O-alkylation of ethyl 3-hydroxypyridine-2-carboxylate with ethyl bromoacetate to yield a diester intermediate, followed by Wiesner condensation, hydrolysis, and decarboxylation to form the furopyridinone derivative . Its structural rigidity and functional group diversity make it valuable in medicinal chemistry, such as in the development of kinase inhibitors and antimicrobial agents.
Properties
IUPAC Name |
ethyl furo[3,2-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-2-13-10(12)9-6-7-8(14-9)4-3-5-11-7/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVMKZKEGWOHBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Yield Optimization
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Base Selection : Triethylamine or DBU (1,8-diazabicycloundec-7-ene) is critical for deprotonating ethyl acetoacetate, enabling nucleophilic attack on the N-oxide.
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Solvent Systems : Dichloromethane (DCM) or tetrahydrofuran (THF) under reflux (40–60°C) ensures optimal cyclization efficiency.
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Substituent Effects : Electron-withdrawing groups on the pyridine ring enhance reaction rates, while bulky substituents reduce yields due to steric hindrance.
Table 1: Representative Yields for Pyridine-N-Oxide Cyclization
| Substituent (R) | Yield (%) | Reaction Time (h) |
|---|---|---|
| Methyl | 91 | 6 |
| Phenyl | 78 | 8 |
| Chloro | 85 | 7 |
| Nitro | 50 | 12 |
Multi-Step Synthesis via Nucleophilic Aromatic Substitution
A scalable four-step synthesis, adapted from Morita and Shiotani’s work, begins with 2,5-dichloronicotinic acid (11 ). The route proceeds through esterification, S<sub>N</sub>Ar, saponification, and decarboxylation (Scheme 1):
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Esterification : 11 is converted to ethyl 2,5-dichloronicotinate (12 ) using ethanol and sulfuric acid (90% yield).
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S<sub>N</sub>Ar Reaction : Treatment with ethyl 2-hydroxyacetate (13 ) and potassium carbonate in DMF at 100°C forms the furopyridine core (14 ) in 75% yield.
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Saponification/Decarboxylation : Hydrolysis of 14 with NaOH followed by acidification and heating removes CO<sub>2</sub>, yielding 5-chloro-3-hydroxyfuro[3,2-b]pyridine (15 ) in 82% yield.
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Triflation : 15 is reacted with triflic anhydride to introduce a triflate group for subsequent cross-coupling (80% yield).
Key Advantages :
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Minimal chromatography required (only after S<sub>N</sub>Ar step).
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Gram-scale production feasible with 65% overall yield.
Diels-Alder/Oxidation Strategy
An alternative route involves intramolecular Diels-Alder cyclization between a triazine and alkyne, followed by oxidation. This method, though less common, provides access to dihydro intermediates that are oxidized to the aromatic furopyridine using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone):
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Cyclization : Performed in toluene at 120°C, yielding dihydrofuropyridine (60–75%).
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Oxidation : DDQ in dichloroethane at 80°C achieves full aromatization in 4 hours (85% yield).
Limitations :
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Requires stoichiometric oxidants, increasing cost and waste.
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Limited substrate scope compared to S<sub>N</sub>Ar methods.
Post-Synthetic Functionalization via C-H Activation
The furopyridine core’s reactivity enables diverse derivatization. reports successful C-H amination and borylation:
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C-H Amination : Using copper catalysis and hydroxylamines, introducing amino groups at the 5-position (60–70% yield).
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Borylation : Iridium-catalyzed borylation at the 4-position facilitates Suzuki-Miyaura cross-couplings (55–65% yield).
Table 2: Functionalization Efficiency
| Reaction Type | Catalyst | Yield (%) | Position Modified |
|---|---|---|---|
| Amination | Cu(OAc)<sub>2</sub> | 65 | C5 |
| Borylation | Ir(ppy)<sub>3</sub> | 58 | C4 |
Industrial-Scale Production Techniques
Transitioning from lab to industrial synthesis involves optimizing:
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Continuous Flow Reactors : Enhance heat/mass transfer for S<sub>N</sub>Ar and cyclization steps, reducing batch variability.
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Solvent Recycling : Methanol/water mixtures in electrocatalytic protocols minimize waste.
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Catalyst Recovery : Immobilized iridium or copper catalysts reduce costs in functionalization steps.
Optimization Strategies
Chemical Reactions Analysis
General Reactivity
Ethyl furo[3,2-b]pyridine-2-carboxylate exhibits chemical reactivity patterns typical of heterocyclic compounds. These compounds can undergo reactions such as electrophilic aromatic substitution, halogenation, and alkylation/acylation . Reactions can also occur at the furan ring, including Diels-Alder reactions or nucleophilic additions .
Examples of Furo-pyridine Derivatives and Their Reactions
Additional Reactions
Furo[3,2-b]pyridine can undergo alkylation or acylation reactions where an alkyl or acyl group is added to the nitrogen or oxygen atoms . It can also undergo electrophilic aromatic substitution reactions, where an electrophile substitutes a hydrogen on the aromatic ring . The compound can react with halogens to introduce halogen atoms onto the aromatic ring .
Scientific Research Applications
Pharmaceutical Development
Ethyl furo[3,2-b]pyridine-2-carboxylate plays a crucial role as an intermediate in the synthesis of novel pharmaceuticals. It has been particularly noted for its potential in developing drugs targeting neurological disorders. Research indicates that compounds derived from this structure can inhibit protease-activated receptor-2 (PAR-2), which is implicated in various inflammatory diseases and conditions such as asthma, rheumatoid arthritis, and even neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Case Study: Inhibition of PAR-2 Activity
A study demonstrated that administration of this compound derivatives significantly reduced PAR-2 activity in cellular models. This inhibition correlated with decreased inflammatory markers, suggesting therapeutic potential for treating inflammatory bowel disease and other related conditions .
Agricultural Chemistry
In agricultural applications, this compound is utilized in formulating agrochemicals. Its unique chemical structure enhances efficacy against specific pests, making it a valuable component in pest control strategies.
Table: Efficacy of this compound in Pest Control
Material Science
The compound is also explored for its properties in creating advanced materials. Its application includes the development of coatings that require enhanced durability and resistance to environmental factors. Research has shown that incorporating this compound into polymer matrices can significantly improve mechanical properties and thermal stability.
Case Study: Coating Performance
In a comparative study, coatings formulated with this compound exhibited superior abrasion resistance compared to traditional coatings. This enhancement is attributed to the compound's unique structural properties which contribute to stronger intermolecular interactions within the material matrix .
Biochemical Research
Researchers utilize this compound in studies related to enzyme inhibition. It aids in understanding metabolic pathways and developing new therapeutic strategies for metabolic disorders.
Table: Biological Activities of this compound
Mechanism of Action
The mechanism of action of ethyl furo[3,2-b]pyridine-2-carboxylate in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact pathways and molecular targets depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Structural Isomerism and Ring Positioning
Compounds with similar fused-ring systems but differing in ring positions exhibit distinct properties:
- Furo[2,3-b]pyridine derivatives : Synthesized via Dieckmann cyclization of alkoxycarbonylmethyl ethers, these isomers (e.g., ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate) are intermediates for antimicrobial agents . Their reactivity differs due to the altered electron distribution caused by the fused ring orientation.
- Thieno[3,2-b]pyridine derivatives: Replacing the furan oxygen with sulfur (e.g., ethyl 3-bromothieno[3,2-b]pyridine-2-carboxylate) enhances electron-withdrawing effects, influencing reactivity in Suzuki couplings and metal-free syntheses .
Substituent Effects on Bioactivity and Reactivity
Substituents on the furopyridine core significantly modulate biological and physicochemical properties:
- Ethyl 5,6-dichloro-3-((ethoxycarbonyl)amino)furo[3,2-b]pyridine-2-carboxylate (CAS 1654021-65-4) has a higher molecular weight (347.15 g/mol) and reduced solubility, which may affect bioavailability .
- Amino and Aryl Derivatives: Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate (14) exhibits potent CDK2 inhibition (IC50: 0.93 µM) due to naphthyl and thienyl groups enhancing hydrophobic interactions . Ethyl 3-(3-methoxybenzamido)furo[2,3-b]pyridine-2-carboxylate demonstrates the utility of amide substituents in improving target binding .
Data Table: Key Compounds and Properties
Biological Activity
Ethyl furo[3,2-b]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant studies.
Chemical Structure and Properties
This compound features a fused furan and pyridine ring structure, characterized by the molecular formula and a molecular weight of approximately 201.19 g/mol. The unique arrangement of functional groups in this compound contributes to its biological activity.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Activity : This compound shows promising antimicrobial effects against various pathogens, including bacteria and fungi. Studies have demonstrated its efficacy against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported in the range of 32-128 µg/mL .
- Anticancer Properties : this compound has been evaluated for its anticancer potential through in vitro assays against multiple cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The compound exhibited IC50 values ranging from 10 to 50 µM, indicating moderate cytotoxicity .
- Neurotropic Activity : Some derivatives of this compound have been investigated for their neuroprotective effects. In vivo studies suggest that these derivatives may exhibit anticonvulsant properties, showing significant activity in seizure models compared to standard treatments .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been identified as a selective inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Docking studies suggest strong binding affinity to the ATP-binding site of CDK2, leading to disrupted cell proliferation in cancer cells .
- Signal Pathway Modulation : this compound also modulates the Hedgehog signaling pathway, which is implicated in tumor growth and development. This modulation may contribute to its anticancer effects by inhibiting aberrant signaling associated with various malignancies .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:
- Formation of the Furan Ring : Utilizing cyclization reactions involving ethyl esters and appropriate aldehydes.
- Pyridine Ring Construction : Subsequent reactions introduce the pyridine moiety through condensation reactions.
- Carboxylation : Final steps may involve carboxylation processes to yield the target compound.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals distinct features that enhance the understanding of this compound's biological profile:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Ethyl furo[2,3-c]pyridine-2-carboxylate | Fused heterocyclic | Different position of the furan ring; varied reactivity |
| Ethyl 3-hydroxyfuro[3,2-c]pyridine-2-carboxylate | Hydroxy derivative | Increased solubility; enhanced biological activity |
| Furo[3,2-b]pyridine | Structural variant | Different ring fusion; distinct chemical properties |
Case Studies
- Antimicrobial Efficacy Study : A study evaluating the antimicrobial activity of this compound showed that it inhibited biofilm formation in Staphylococcus epidermidis, suggesting potential applications in treating biofilm-associated infections .
- Cytotoxicity Assessment : In vitro tests demonstrated that derivatives of this compound significantly reduced cell viability in MCF-7 cells after 48 hours of exposure at concentrations as low as 10 µM, indicating its potential as an anticancer agent .
Q & A
Q. What are the common synthetic routes for Ethyl furo[3,2-b]pyridine-2-carboxylate, and how do they differ in methodology?
The compound is typically synthesized via cyclization of precursor esters. For example:
- O-alkylation followed by cyclization : Ethyl 3-hydroxyisonicotinate undergoes O-alkylation with ethyl bromoacetate to form diesters, which are cyclized under thermal conditions to yield the furopyridine core .
- Electrocatalytic multicomponent synthesis : A green approach using electrochemistry achieves spiro derivatives in a one-pot reaction under ambient conditions, avoiding column chromatography .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) while maintaining yields, as seen in related furopyridine derivatives . Key differences lie in reaction conditions (thermal vs. electrochemical), catalysts (e.g., K₂CO₃ vs. mediators like NH₄I), and scalability.
Q. What characterization techniques are critical for confirming the structure of this compound?
- X-ray crystallography : Resolves bond angles and torsion angles (e.g., N3—C9—N4 = 109.5°) to confirm stereochemistry .
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent environments (e.g., ethyl ester protons at δ ~4.3 ppm and aromatic protons in the furopyridine ring) .
- Mass spectrometry : Exact mass analysis (e.g., 207.0572 for ethyl derivatives) validates molecular composition .
- HPLC : Ensures purity (>95%) post-recrystallization (e.g., using CH₂Cl₂/EtOH mixtures) .
Q. What safety precautions are essential when handling Ethyl furo[uropyridine derivatives?
- Personal protective equipment (PPE) : Lab coats, nitrile gloves, and eye protection are mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., alkyl halides) .
- Stability : Store at 2–8°C in airtight containers to prevent degradation, as noted for structurally similar esters .
Advanced Research Questions
Q. How can microwave irradiation optimize the synthesis of this compound derivatives?
Microwave irradiation accelerates reactions by enhancing molecular collision frequency. For example:
- Condensation reactions : Microwave-assisted synthesis of methyl 2-formylfuro[3,2-b]pyridine-5-carboxylate reduced reaction time from 12 hours to 30 minutes while maintaining ~75% yield .
- Key parameters : Power (300–500 W), solvent (dry CH₃CN), and controlled temperature (65–70°C) prevent side reactions like ester hydrolysis.
Q. How do electrocatalytic methods compare to traditional thermal methods in synthesizing furopyridine scaffolds?
- Efficiency : Electrocatalytic routes achieve yields >80% for spiro derivatives (e.g., spiro[furo[3,2-b]pyran-2,5′-pyrimidine]) without column chromatography, reducing purification steps .
- Sustainability : Mediators like NH₄I replace toxic transition-metal catalysts, aligning with green chemistry principles .
- Limitations : Requires specialized equipment (e.g., potentiostats) and optimization of current density (e.g., 10 mA/cm²) to avoid overoxidation .
Q. How can researchers resolve contradictions in reported bioactivity data for furopyridine derivatives?
- Reproducibility checks : Validate assay conditions (e.g., cell lines, incubation time) for anticancer or imaging studies. For example, PET imaging derivatives require rigorous purity (>99%) to avoid false signals .
- Structural analogs : Compare substituent effects (e.g., fluoropiperidinyl vs. chlorophenyl groups) on activity using SAR studies .
- Data normalization : Use internal standards (e.g., 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in cytotoxicity assays to minimize variability .
Q. What strategies are effective in resolving ambiguities in X-ray crystallographic data for complex furopyridine derivatives?
- Refinement protocols : Apply SHELXL97 with restraints for disordered moieties (e.g., ethyl groups) to improve R-factor convergence (e.g., R1 < 0.05) .
- Twinned crystals : Use PLATON to detect twinning and apply HKLF5 data integration .
- Hydrogen bonding analysis : Map interactions (e.g., O1—H21A, 2.12 Å) to validate packing models .
Methodological Tables
Q. Table 1. Comparison of Synthetic Methods
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
